(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan
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Overview
Description
(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is an organic compound with the molecular formula C7H9BrO2. This compound is characterized by a furan ring substituted with a bromine atom and a propynyloxy group. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan typically involves the bromination of tetrahydrofuran derivatives followed by the introduction of the propynyloxy group. One common method includes the reaction of tetrahydrofuran with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the bromine atom and propynyloxy group can influence the biological activity of the resulting molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The propynyloxy group can undergo oxidation or reduction, leading to the formation of different functional groups. These transformations are mediated by specific enzymes or catalysts that facilitate the reaction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
- 3-(Prop-2-yn-1-yloxy)benzaldehyde
- 2-(2-Propynyloxy)tetrahydropyran
Uniqueness
(+/-)-trans-3-Bromotetrahydro-2-(2-propynyloxy)-furan is unique due to the presence of both a bromine atom and a propynyloxy group on a furan ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds.
Properties
IUPAC Name |
(2S,3R)-3-bromo-2-prop-2-ynoxyoxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWULWFRVGOGUEH-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(CCO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1[C@@H](CCO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652496 |
Source
|
Record name | (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109789-15-3 |
Source
|
Record name | (2S,3R)-3-Bromo-2-[(prop-2-yn-1-yl)oxy]oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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